3-Bromo-2-chlorothiophene
Overview
Description
Synthesis Analysis
The synthesis of 3-Bromo-2-chlorothiophene and related compounds often involves bromocyclization processes. An efficient method reported involves the bromocyclization of ortho-substituted arylmethyl sulfide, promoted by N-methyl-pyrrolidin-2-one hydrotribromide, leading to the formation of polyhalogenated benzothiophenes. This process allows for further functionalizations at the chlorine atoms, providing access to a library of 2,3-disubstituted benzothiophenes (Zhao, Alami, & Provot, 2017).
Scientific Research Applications
Synthesis of Fluorothiophenes
3-Bromo-2-chlorothiophene has been utilized in the synthesis of various thiophene derivatives. A study described the conversion of 2-bromo-3-chlorothiophene into 2-cyano-3-chlorothiophene, which, after further reactions, yielded 3-fluorothiophene. This process demonstrated the potential of 3-Bromo-2-chlorothiophene in synthesizing fluorothiophenes, which have applications in organic electronics and materials science (Kassmi, Fache, & Lemaire, 1994).
Electropolymerisation
The compound 2-bromo-3-chlorothiophene has been reported to undergo electropolymerisation, a process relevant in the formation of conducting polymers. This application is crucial in the development of electronic materials and devices (Kassmi, Fache, & Lemaire, 1994).
Electrochemical Reduction
Studies have explored the electrochemical reduction of 3-bromo-2-chlorothiophene, leading to insights into its behavior in electrochemical contexts. This research has implications for the development of electrochemical sensors and other devices (Mubarak & Peters, 1996).
Halogen Dance in Electrochemistry
Research on 3-bromo-2-chlorothiophene in electrochemical settings revealed a phenomenon known as the 'halogen dance'. This reaction behavior is significant in synthetic chemistry, particularly in the manipulation of halogenated compounds (Walker, Martin, Mubarak, & Peters, 2018).
Photodissociation Dynamics
The photodissociation dynamics of halogenated thiophenes, including derivatives of 3-bromo-2-chlorothiophene, have been studied. This research is important for understanding the behavior of these compounds under light exposure, relevant to photochemical applications (Kawade et al., 2012).
Friedel-Crafts Type Reactions
3-Bromo-2-chlorothiophene has been used in Friedel-Crafts type reactions, a method for forming carbon-carbon bonds. This type of chemistry is fundamental in the synthesis of complex organic compounds and materials (Sone, Yokoyama, Okuyama, & Sato, 1986).
Polymer Synthesis
The synthesis and functionalization of 3-bromo-2-chlorothiophene derivatives have been researched for the development of novel polymers. These polymers have potential applications in materials science and engineering (Zhao, Alami, & Provot, 2017).
Electronic Structure Studies
Studies have investigated the electronic structure and substituent effects in derivatives of 3-bromo-2-chlorothiophene. Understanding the electronic properties of these compounds is crucial for their application in electronic materials and devices (Tong, Ma, Ge, Wang, & Wang, 2010).
Thermodynamic Studies
Research on 2-chlorothiophene, related to 3-bromo-2-chlorothiophene, involved measuring its heat capacities and evaluating its standard thermodynamic functions. These studies are important for understanding the physical properties of these compounds (Fujimori & Oguni, 1993).
Optical Properties in Poly(thiophene)s
The postfunctionalization of poly(3-hexylthiophene) derivatives, including 3-bromo-2-chlorothiophene, allows for the study of the effects of functional groups on the optical properties of poly(thiophene)s. This has implications in the development of optoelectronic materials (Li, Vamvounis, & Holdcroft, 2002).
Safety And Hazards
properties
IUPAC Name |
3-bromo-2-chlorothiophene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrClS/c5-3-1-2-7-4(3)6/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSHOQKKCPJELBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrClS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60369160 | |
Record name | 3-Bromo-2-chlorothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60369160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-chlorothiophene | |
CAS RN |
40032-73-3 | |
Record name | 3-Bromo-2-chlorothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60369160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromo-2-chlorothiophene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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